1-(2-Chloropyridin-4-yl)-1-isopropylurea

Catalog No.
S15383257
CAS No.
M.F
C9H12ClN3O
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloropyridin-4-yl)-1-isopropylurea

Product Name

1-(2-Chloropyridin-4-yl)-1-isopropylurea

IUPAC Name

1-(2-chloropyridin-4-yl)-1-propan-2-ylurea

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14)

InChI Key

MDYMRQPXCJWUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N

1-(2-Chloropyridin-4-yl)-1-isopropylurea is a chemical compound with the molecular formula C9H12ClN3OC_9H_{12}ClN_3O and a molar mass of 213.66 g/mol. It features a urea functional group attached to an isopropyl group and a chloropyridine moiety. The presence of the chlorine atom at the 2-position of the pyridine ring influences its chemical properties and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and agrochemicals.

The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea typically involves the nucleophilic addition of isopropylamine to an appropriate isocyanate or through direct reaction with chlorinated pyridine derivatives. The reaction mechanism generally follows these steps:

  • Formation of Isocyanate: A suitable precursor is reacted with phosgene or another carbonyl source to form the corresponding isocyanate.
  • Nucleophilic Attack: Isopropylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate, leading to the formation of the urea bond.
  • Product Isolation: The product can be isolated through crystallization or filtration, often yielding good purity without extensive purification steps .

1-(2-Chloropyridin-4-yl)-1-isopropylurea has demonstrated various biological activities, particularly as an herbicide and in other agrochemical applications. Its chloropyridine structure enhances its interaction with biological targets, potentially affecting plant growth regulation and pest control mechanisms. Studies have shown that similar compounds exhibit herbicidal properties by inhibiting specific enzymes involved in plant metabolism .

The synthesis methods for 1-(2-Chloropyridin-4-yl)-1-isopropylurea can vary but generally include:

  • Nucleophilic Addition: Utilizing isopropylamine and an isocyanate derived from chlorinated pyridine derivatives.
  • One-Pot Synthesis: A method involving simultaneous reaction of all components, which can simplify the process and reduce reaction time.
  • Catalyst-Free Methods: Recent advancements have led to catalyst-free reactions that yield high purity products efficiently .

This compound finds applications primarily in:

  • Agriculture: As a herbicide due to its ability to inhibit specific metabolic pathways in plants.
  • Pharmaceuticals: Potential use as a building block for synthesizing more complex pharmaceutical agents.
  • Research: Utilized in studies investigating the effects of chlorinated compounds on biological systems.

Interaction studies have focused on understanding how 1-(2-Chloropyridin-4-yl)-1-isopropylurea interacts with various biological targets, particularly enzymes involved in plant growth regulation. These studies often employ techniques such as:

  • Enzyme Inhibition Assays: To determine the potency and specificity of the compound against target enzymes.
  • Binding Affinity Studies: Investigating how effectively the compound binds to its biological targets, which can inform its efficacy as an herbicide.

Several compounds share structural similarities with 1-(2-Chloropyridin-4-yl)-1-isopropylurea. Here are some notable examples for comparison:

Compound NameStructureUnique Features
1-(2-Chloropyridin-3-yl)-1-methylureaSimilar pyridine structureMethyl group instead of isopropyl
IsoproturonUrea derivativeWidely used herbicide
N-(2-Chlorophenyl)-N'-isopropylureaChlorophenyl instead of pyridineDifferent aromatic system

The uniqueness of 1-(2-Chloropyridin-4-yl)-1-isopropylurea lies in its specific chlorination pattern and substitution on the urea nitrogen, which can significantly affect its biological activity and chemical stability compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0668897 g/mol

Monoisotopic Mass

213.0668897 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types